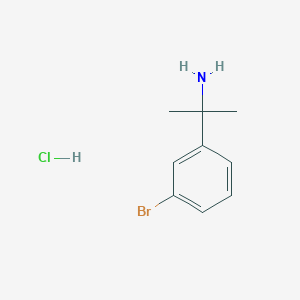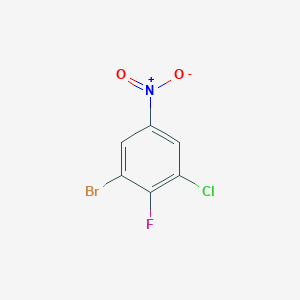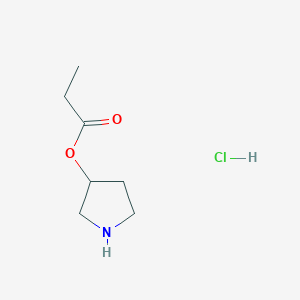
3-Pyrrolidinyl propanoate hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “3-Pyrrolidinyl propanoate hydrochloride” involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “3-Pyrrolidinyl propanoate hydrochloride” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code for this compound is1S/C8H15NO2.ClH/c1-11-8 (10)3-2-7-4-5-9-6-7;/h7,9H,2-6H2,1H3;1H . Chemical Reactions Analysis
The chemical reactions involving “3-Pyrrolidinyl propanoate hydrochloride” are characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
“3-Pyrrolidinyl propanoate hydrochloride” is a white or off-white crystalline powder. It is soluble in water and other polar solvents. The molecular weight of this compound is 193.67 .Applications De Recherche Scientifique
Versatile Scaffold in Drug Discovery
The pyrrolidine ring, a core structure in 3-Pyrrolidinyl propanoate hydrochloride, is widely recognized for its medicinal chemistry utility. It is a saturated five-membered ring containing nitrogen, offering sp3-hybridization, which allows for efficient exploration of pharmacophore space. The non-planarity of this ring introduces stereochemical complexity and enhances three-dimensional (3D) molecular coverage, contributing to the compound's drug-like properties. Pyrrolidine derivatives, including those with propanoate hydrochloride, have been investigated for their bioactivity, showing potential across a broad spectrum of therapeutic areas. The structural versatility of pyrrolidine facilitates the design of molecules with target selectivity, underlining its importance in the synthesis of biologically active compounds (Petri et al., 2021).
Catalysis and Chemical Synthesis
In addition to its applications in drug discovery, the chemical structure of 3-Pyrrolidinyl propanoate hydrochloride and its derivatives have implications in catalysis and synthetic chemistry. Researchers have explored the use of pyrrolidine and pyrrolidine derivatives in catalytic processes, including their role in facilitating chemical reactions through novel synthetic routes. This exploration includes the study of pyrrolidine as a ligand or a catalyst in various organic transformations, aiming to improve efficiency, selectivity, and yield of chemical processes. The insights gained from these studies contribute to the development of new methodologies in organic synthesis, enhancing the toolbox available to chemists for the construction of complex molecules (Lanzalaco & Armelin, 2017).
Biomedical Applications
Biomedical research has identified several potential applications of 3-Pyrrolidinyl propanoate hydrochloride and its analogs. These include their use in the development of therapeutic agents with diverse biological activities. For instance, derivatives of pyrrolidine have been studied for their anticancer properties, acting as kinase inhibitors or engaging with specific biological pathways to inhibit tumor growth. Moreover, the compound's structural attributes facilitate its incorporation into larger molecules or formulations, potentially enhancing drug delivery mechanisms, improving bioavailability, or targeting specific tissues or cells within the body. Such applications underscore the compound's significance in the advancement of medicinal chemistry and drug development efforts (Marucci et al., 2019).
Orientations Futures
The future directions in the research and application of “3-Pyrrolidinyl propanoate hydrochloride” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and manipulating the stereochemistry of the molecule .
Propriétés
IUPAC Name |
pyrrolidin-3-yl propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(9)10-6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIDLYCAGHUJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinyl propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



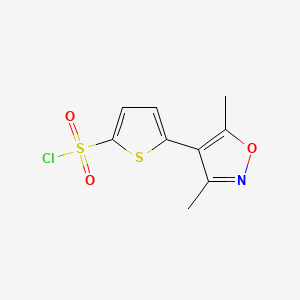
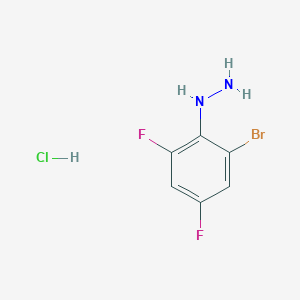
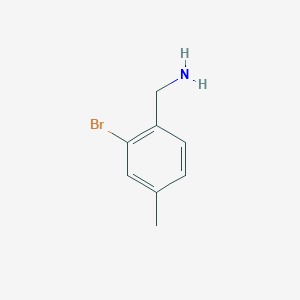
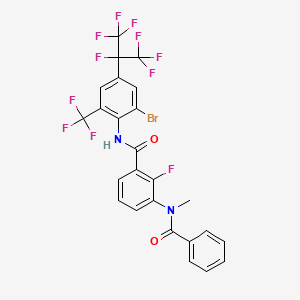

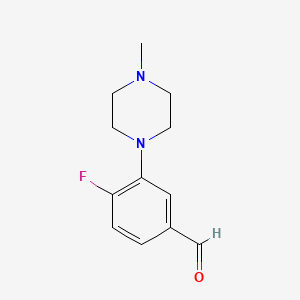
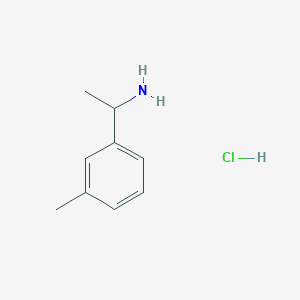
![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)
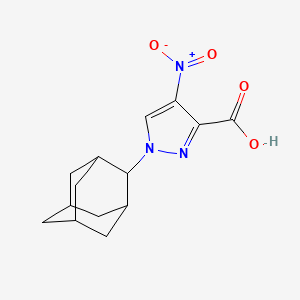

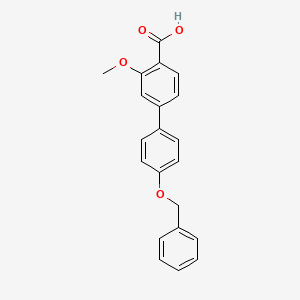
![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)
